N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide
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Overview
Description
“N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide” is a complex organic compound that contains a pyrazole ring and a thiophene ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a thiophen-2-yl group attached to an ethyl group, which is further attached to an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and thiophene rings in the molecule could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole and thiophene rings could influence its solubility, melting point, and other properties .Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) , which plays a pivotal role in many biological processes including metabolism and aging .
Biochemical Pathways
Given the potential target of nampt, it can be inferred that the compound may affect theNAD+ salvage pathway , which is crucial for cellular energy metabolism.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9(16)13-6-5-11-3-4-12(17-11)10-7-14-15(2)8-10/h3-4,7-8H,5-6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBRKSJVQFYFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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